molecular formula C5H12O B1265516 Butyl methyl ether CAS No. 628-28-4

Butyl methyl ether

Cat. No.: B1265516
CAS No.: 628-28-4
M. Wt: 88.15 g/mol
InChI Key: CXBDYQVECUFKRK-UHFFFAOYSA-N
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Description

Gas-phase reaction of the OH radical with butyl methyl ether in the presence of NO has been investigated by GC and in situ atmospheric pressure ionization tandem mass spectrometry.
This compound appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive.

Mechanism of Action

Target of Action

Butyl methyl ether, also known as methyl tert-butyl ether (MTBE), is primarily used as a fuel additive . It is blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The primary targets of MTBE are the combustion engines where it is used. It interacts with the fuel mixture to enhance its combustion properties .

Mode of Action

MTBE, being an ether, is relatively unreactive towards most reagents, which makes it an excellent reaction solvent . The most common reaction of ethers like MTBE is the cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism . The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Biochemical Pathways

In the environment, MTBE is degraded by certain microorganisms . Not much is known about the mechanism of degradation . Some studies suggest that MTBE is converted to tert-butyl formate, which is then hydrolyzed to tert-butyl alcohol and formate .

Pharmacokinetics

MTBE can enter the human body through dermal, oral, and inhalation routes . Once inside the body, it is metabolized and eliminated. The elimination of MTBE by each route can be described well by a three-compartment model . TBA is very water-soluble and has a blood:air partition ratio of 462, reducing elimination by exhalation .

Result of Action

The primary result of MTBE’s action is the enhancement of gasoline’s combustion properties, leading to increased fuel efficiency and reduced emissions . In the human body, exposure to MTBE can lead to the formation of TBA, which may have potential health effects .

Biochemical Analysis

Biochemical Properties

Butyl methyl ether plays a crucial role in biochemical reactions, particularly in lipid extraction processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is used in the MTBE-based extraction procedure to generate total lipid extracts from biological materials such as blood, tissue samples, and cell cultures . This interaction involves the solubilization of small metabolites while precipitating proteins and other macromolecules. The distribution of lipids between the organic and aqueous phases is influenced by the polarity of this compound, which enhances the extraction efficiency for acidic lipid classes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in lipidomics studies, this compound is used to extract lipids from cells, which can impact the overall lipid profile and cellular metabolism . Additionally, its use in solvent systems can affect the solubility and distribution of biomolecules within cells, thereby influencing cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a base to form salts or addition compounds with strong acids and may react violently with strong oxidizing agents . It oxidizes readily in air and is relatively unreactive in other reactions, which typically involve the breaking of the carbon-oxygen bond . These interactions at the molecular level contribute to its effects on cellular functions and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation can influence long-term effects on cellular function. For instance, this compound is known for its better stability and lower toxicity compared to other solvents like chloroform . Over time, its oxidative degradation by propane-oxidizing bacterial strains has been tested, indicating its potential for long-term use in various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may not exhibit significant toxic or adverse effects. At higher doses, this compound can cause toxic effects due to its reactivity with strong oxidizing agents . Studies on dosage effects help determine the threshold levels and safe usage of this compound in biochemical and medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its use in lipid extraction processes highlights its role in altering metabolic flux and metabolite levels . The compound’s ability to solubilize water and enhance extraction efficiency for acidic lipid classes indicates its involvement in lipid metabolism and related pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its polarity and solubility properties influence its localization and accumulation in specific cellular compartments . These interactions determine the compound’s effectiveness in biochemical reactions and its impact on cellular functions.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. This localization is crucial for its role in lipid extraction and other biochemical processes, as it ensures the compound’s availability in the required cellular regions .

Properties

IUPAC Name

1-methoxybutane
Source PubChem
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InChI

InChI=1S/C5H12O/c1-3-4-5-6-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBDYQVECUFKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O
Record name BUTYL METHYL ETHER
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DSSTOX Substance ID

DTXSID5074559
Record name Butane, 1-methoxy-
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Molecular Weight

88.15 g/mol
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Physical Description

Butyl methyl ether appears as a clear liquid. Less dense than water and slightly soluble in water. Vapors heavier than air. May be toxic by inhalation or skin absorption and irritating to skin. Used as a gasoline additive., Clear liquid; [CAMEO] Clear colorless liquid; [Aldrich MSDS]
Record name BUTYL METHYL ETHER
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Record name 1-Methoxybutane
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Vapor Pressure

139.0 [mmHg]
Record name 1-Methoxybutane
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CAS No.

628-28-4
Record name BUTYL METHYL ETHER
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Record name Butyl methyl ether
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Record name Ether, butyl methyl
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Record name Butane, 1-methoxy-
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Record name Butyl methyl ether
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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